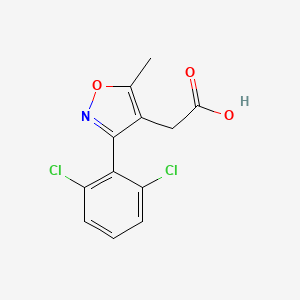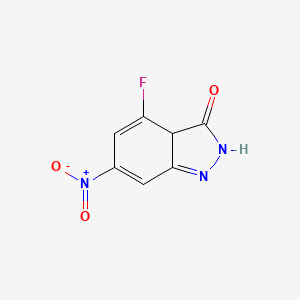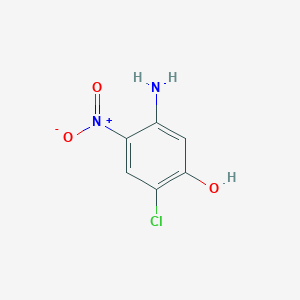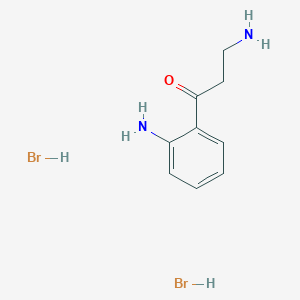
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes an amino group attached to a phenyl ring and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide typically involves the reaction of 2-nitrobenzaldehyde with nitromethane to form 2-nitro-1-phenylpropan-1-one. This intermediate is then reduced to 3-amino-1-(2-aminophenyl)propan-1-one using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the formation of the dihydrobromide salt by reacting the amine with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the dihydrobromide salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(2-aminophenyl)propan-1-one dihydrochloride
- 3-amino-1-(2-aminophenyl)propan-1-one
Uniqueness
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide is unique due to its specific dihydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in certain applications where these properties are critical .
Properties
Molecular Formula |
C9H14Br2N2O |
|---|---|
Molecular Weight |
326.03 g/mol |
IUPAC Name |
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide |
InChI |
InChI=1S/C9H12N2O.2BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2;2*1H |
InChI Key |
KNLPLQJBAIXOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCN)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
![tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate](/img/structure/B12329241.png)
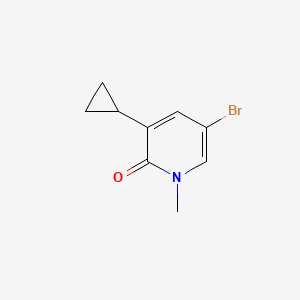





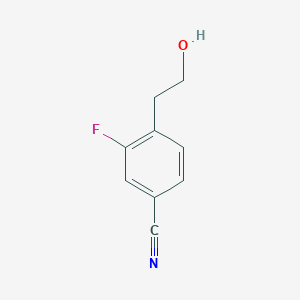
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B12329285.png)
